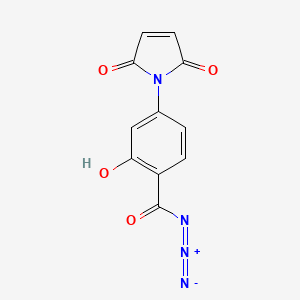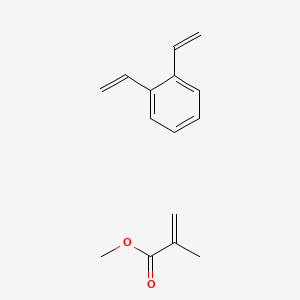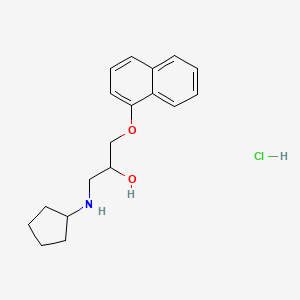![molecular formula C16H21N3S B1229991 1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea is a member of thioureas.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Research has shown the successful synthesis of related thiourea derivatives and their structural characterization through various techniques such as NMR, IR, and X-ray crystallography. For example, El-Kashef et al. (2010) demonstrated the synthesis of thiourea derivatives, leading to different pyridothienopyrimidine derivatives, indicating the versatile nature of thioureas in synthetic chemistry (El-Kashef et al., 2010).
Biological Activities
- Thiourea derivatives have been synthesized and tested for various biological activities, including antifungal and antimicrobial properties. For instance, Rafael del Campo et al. (2004) synthesized thiourea derivatives and tested their antifungal activities against Penicillium digitatum and the yeast Saccharomyces cerevisiae (Rafael del Campo et al., 2004).
Herbicidal Applications
- Certain thiourea derivatives have shown potential as herbicides. Liang Fu-b (2014) synthesized a novel thiourea compound and found it to exhibit good inhibitory activity against certain plant species (Liang Fu-b, 2014).
Electronic and Physical Properties
- Studies on thiourea derivatives like those synthesized by Deng and Yang (1994) have revealed insights into their dielectric properties and potential applications in electronic materials (Deng & Yang, 1994).
Synthesis Methods and Optimization
- Research into the synthesis methods of thiourea derivatives has been a significant area of interest. Meng L. (2011) developed a one-pot method for synthesizing 6-Methyl-2-thiouracil, a thiourea derivative, highlighting the efficiency and yield optimization in the synthesis process (Meng L., 2011).
Fluorescence and Optical Properties
- Some thiourea derivatives exhibit fluorescence properties, making them useful in various applications. Al-Masoudi et al. (2015) synthesized monastrol analogs conjugated with fluorescent coumarin scaffolds, indicating the potential of thioureas in developing fluorescent materials (Al-Masoudi et al., 2015).
Catalytic Applications
- Thiourea derivatives have also been explored for their catalytic properties. Huang and Jacobsen (2006) demonstrated that primary amine-thiourea derivatives are highly enantioselective catalysts for certain chemical reactions (Huang & Jacobsen, 2006).
Propriétés
Nom du produit |
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea |
|---|---|
Formule moléculaire |
C16H21N3S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
1-(2-ethyl-6-methylphenyl)-3-[(1-methylpyrrol-2-yl)methyl]thiourea |
InChI |
InChI=1S/C16H21N3S/c1-4-13-8-5-7-12(2)15(13)18-16(20)17-11-14-9-6-10-19(14)3/h5-10H,4,11H2,1-3H3,(H2,17,18,20) |
Clé InChI |
XUAZDDKUQXFIIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CN2C)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CN2C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



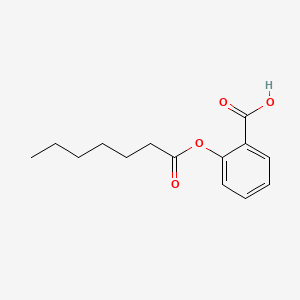
![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
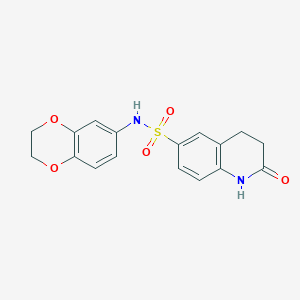
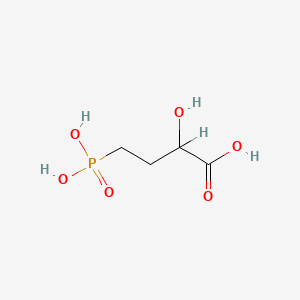
![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
